molecular formula C19H19ClN4O3S B590425 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol CAS No. 1797879-13-0

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol

Cat. No. B590425
CAS RN: 1797879-13-0
M. Wt: 418.896
InChI Key: PUKODMQLIWXHPF-UHFFFAOYSA-N
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Description

The compound “5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitrophenol” is a type of organic compound . It is also an impurity of Ziprasidone, which is used to treat schizophrenia and bipolar disorder by inhibiting serotonin and noradrenaline reuptake .


Synthesis Analysis

The synthesis of this compound involves several major routes including N-dealkylation of the ethyl side chain attached to the piperazinyl nitrogen, oxidation at the sulfur, resulting in the formation of sulfoxide and sulfone, oxidation on the benzisothiazole moiety (other than sulfur), and hydration of the C⋕N bond and subsequent oxidation at the sulfur of the benzisothiazole moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzisothiazol-3-yl group attached to a piperazinyl group via an ethyl chain . The compound also contains a chloro-indol-2-one moiety .


Chemical Reactions Analysis

The major chemical reactions involved in the metabolism of this compound include N-dealkylation, oxidation at the sulfur, oxidation on the benzisothiazole moiety, and hydration of the C⋕N bond .

Scientific Research Applications

1. Potential in Treating Anxiety and Mood Disorders

5-Hydroxytryptamine(1A) (5-HT(1A)) receptors are implicated in anxiety and depression. A study by Rabiner et al. (2002) explores a compound similar to the one , showing its potential in treating these disorders. The study utilized positron emission tomography (PET) to assess 5-HT(1A) autoreceptor and postsynaptic receptor occupancy, indicating its applicability in clinical development for treating anxiety and mood disorders.

2. Antipsychotic Applications

Compounds structurally related to 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol have been evaluated for their antipsychotic properties. A study by Howard et al. (1994) describes the synthesis of related compounds and their potential as antipsychotic agents with reduced side effects in schizophrenic patients.

3. Antipsychotic Agent Development

Norman et al. (1996) in their study Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents explored heterocyclic analogues of similar compounds for potential antipsychotic applications. The compounds were evaluated for their binding to various receptors and for their ability to antagonize certain responses in mice, indicating their potential as backup compounds in antipsychotic treatment.

4. Role in Atypical Antipsychotic Agents

The paper by Norman et al. (1994) discusses the synthesis and evaluation of novel cyclic amides structurally similar to the compound . These compounds were investigated for their potential as atypical antipsychotic agents, showing promising activities in in vitro and in vivo tests.

5. Antimicrobial Activities

Research by Al-Talib et al. (2016) on new series of hydrazide derivatives, which include structurally similar compounds, indicated their potential for antimicrobial activities. These compounds were synthesized and evaluated against various bacteria, although no significant activity was witnessed.

6. Calcium Antagonistic and Hypotensive Activities

Sakoda et al. (1992) in their study Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101) evaluated optical isomers of a compound similar to the one for their calcium-antagonistic and hypotensive activities.

Mechanism of Action

Target of Action

It is structurally similar to ziprasidone , an atypical antipsychotic, which primarily targets dopamine receptor D2 (DRD2), serotonin receptor 2A (HTR2A), and serotonin receptor 2C (HTR2C) . These receptors play crucial roles in neurotransmission, affecting mood, behavior, and cognition.

Mode of Action

Based on its structural similarity to ziprasidone , it may act as an antagonist at the aforementioned receptors, blocking their activation and thus modulating neurotransmission.

Pharmacokinetics

The metabolism and excretion of ziprasidone, a structurally similar compound, involve n-dealkylation, oxidation at the sulfur, oxidation on the benzisothiazole moiety, and hydration of the c⋕n bond . These processes could potentially apply to the compound , influencing its bioavailability.

properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c20-15-12-16(24(26)27)17(25)11-13(15)5-6-22-7-9-23(10-8-22)19-14-3-1-2-4-18(14)28-21-19/h1-4,11-12,25H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKODMQLIWXHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])O)C3=NSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol

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